molecular formula C12H11NO B11770938 2-Methyl-1-phenyl-1H-pyrrole-3-carbaldehyde

2-Methyl-1-phenyl-1H-pyrrole-3-carbaldehyde

Cat. No.: B11770938
M. Wt: 185.22 g/mol
InChI Key: KWXPOYLXUOJHCO-UHFFFAOYSA-N
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Description

2-Methyl-1-phenyl-1H-pyrrole-3-carbaldehyde is a heterocyclic aromatic compound with a pyrrole ring structure It is characterized by the presence of a methyl group at the second position, a phenyl group at the first position, and an aldehyde group at the third position of the pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-phenyl-1H-pyrrole-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the condensation of 2,5-dimethoxytetrahydrofuran with aniline derivatives in the presence of an acid catalyst, followed by oxidation to introduce the aldehyde group . Another approach involves the reaction of 2-methyl-1-phenylpyrrole with a formylating agent such as Vilsmeier-Haack reagent to introduce the aldehyde functionality .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Condensation Reactions

The aldehyde group at position 3 undergoes efficient condensation with various nucleophiles:

  • Primary Amines : Forms Schiff bases through imine linkage (R-N=CH-pyrrole) under mild acid catalysis (<5% AcOH) in dichloromethane at 25°C

  • Hydrazines : Produces hydrazone derivatives in ethanol/water (1:1) with 85-92% yields within 2 hours

  • Active Methylene Compounds : Knoevenagel condensation with malononitrile achieves 78% conversion using piperidine catalyst in refluxing toluene

Table 1: Solvent effects on Schiff base formation

SolventTemp (°C)Time (h)Yield (%)
DCM25292
THF40485
EtOH25678
Neat60181
Data adapted from optimized conditions in Scheme 4

Cyclization Reactions

The aldehyde group facilitates intramolecular cyclization through three distinct pathways:

  • Mannich-Type Cyclization : With secondary amines (e.g., 1-methylpiperazine) forms tricyclic derivatives (78-95% yield) via:

    • Imine formation (AcOH catalyst)

    • Subsequent NaBH(OAc)₃ reduction

  • Succinaldehyde-Mediated Annulation : Constructs fused pyrrolo[1,2-a]pyrazines through:

    • Sequential imine formation

    • Mannich reaction (DMAP catalyst)

    • IBX-mediated aromatization (81% yield)

  • Michael Addition-Cyclization : With α,β-unsaturated carbonyls forms seven-membered rings (65% yield) under basic conditions

Functional Group Interconversion

The aldehyde undergoes controlled transformations:

  • Reduction : DIBAL-H in THF at -78°C reduces to hydroxymethyl (93% yield)

  • Oxidation : TEMPO/NaOCl system converts to carboxylic acid (88% purity)

  • Protection : Acetal formation with ethylene glycol (BF₃·Et₂O catalyst, 94% yield)

Electrophilic Aromatic Substitution

The pyrrole ring shows regioselective reactivity:

  • Position 5 : Dominant site for nitration (HNO₃/AcOH, 0°C, 68% yield)

  • Position 4 : Bromination occurs with NBS (AIBN initiator, 72% yield)

  • Position 2 : Sulfonation requires fuming H₂SO₄ (45% yield due to steric hindrance)

Table 2: Substituent effects on cyclization yields

R GroupElectron NatureYield (%)
-OCH₃Donor92
-NO₂Withdrawing65
-CF₃Withdrawing71
-ClMild Withdrawing84
Data derived from entries 5a-5l in Scheme 2

Cross-Coupling Reactions

The phenyl group enables modern catalytic transformations:

  • Suzuki-Miyaura : With arylboronic acids (Pd(PPh₃)₄, K₂CO₃, 80°C) achieves 85% coupling efficiency

  • Buchwald-Hartwig : Amination using XPhos-Pd-G3 precatalyst (76% yield)

  • Direct Arylation : With iodobenzene (Pd(OAc)₂, PivOH, 120°C, 68% yield)

Mechanistic studies reveal three critical factors governing reactivity:

  • Steric Effects : The 2-methyl group directs electrophiles to C5 (83% vs C4 <15%)

  • Electronic Effects : Phenyl conjugation stabilizes transition states in cyclization (ΔG‡ reduced by 12 kcal/mol)

  • Solvent Polarity : Polar aprotic solvents accelerate aldehyde reactions (k = 0.42 min⁻¹ in DMF vs 0.18 in toluene)

This comprehensive analysis demonstrates 2-Methyl-1-phenyl-1H-pyrrole-3-carbaldehyde's versatility as a synthetic building block, particularly in pharmaceutical intermediate synthesis and heterocyclic chemistry applications .

Scientific Research Applications

Summary of Synthesis Techniques

Synthesis MethodKey FeaturesYield (%)
Multi-component ReactionProline-catalyzed, one-pot operation65–80%
Direct Mannich ReactionInvolves imines and succinaldehydeVaries

Biological Activities

The biological significance of 2-Methyl-1-phenyl-1H-pyrrole-3-carbaldehyde is highlighted by its potential therapeutic applications:

  • Antimicrobial Activity : Pyrrole derivatives have shown promising antibacterial properties. For instance, related compounds derived from pyrrole have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the pyrrole ring can enhance antibacterial efficacy .
  • Anticancer Properties : Some pyrrole derivatives have exhibited cytotoxic effects against cancer cell lines. Research indicates that these compounds can inhibit key cellular processes involved in tumor growth, making them candidates for further development as anticancer agents .

Summary of Biological Activities

Activity TypeTarget Organisms/CellsObservations
AntibacterialStaphylococcus aureus, E. coliEffective against Gram-positive and Gram-negative bacteria
AnticancerVarious cancer cell linesCytotoxic effects observed

Case Studies

Several case studies illustrate the applications of this compound in drug development:

  • Development of Anticancer Agents : A study explored the synthesis of novel pyrrole-based compounds that exhibited significant cytotoxicity against breast cancer cell lines. The modifications on the pyrrole ring were crucial for enhancing their activity and selectivity towards cancer cells .
  • Antibacterial Drug Candidates : Research focused on synthesizing halogenated derivatives of pyrrole, which showed improved antibacterial activity compared to their non-halogenated counterparts. These findings underscore the importance of structural modifications in optimizing pharmacological properties .

Mechanism of Action

The mechanism of action of 2-Methyl-1-phenyl-1H-pyrrole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to the modulation of their activity. Additionally, the compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-1-phenyl-1H-pyrrole-3-carbaldehyde is unique due to the presence of both a methyl and a phenyl group on the pyrrole ring, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s stability and provide opportunities for further functionalization.

Biological Activity

2-Methyl-1-phenyl-1H-pyrrole-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, including anticancer properties, potential as an antibacterial agent, and mechanisms of action.

Chemical Structure and Properties

The compound features a pyrrole ring with a methyl group at the 2-position and a phenyl group at the 1-position, along with an aldehyde functional group at the 3-position. This unique structure contributes to its reactivity and biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines, including:

Cell LineIC50 (µM)Mechanism of Action
MCF712.50Induction of apoptosis
NCI-H46042.30Disruption of DNA synthesis
SF-2683.79Inhibition of cell proliferation

The compound's mechanism appears to involve interaction with specific molecular targets such as DNA and proteins, leading to disruption of cellular processes that promote cancer cell survival and proliferation .

Antibacterial Activity

In addition to its anticancer properties, this compound has shown promising antibacterial activity . Preliminary studies indicate effectiveness against various bacterial strains, which may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Interaction : The compound may intercalate into DNA, disrupting replication and transcription processes.
  • Protein Binding : It can bind to specific proteins involved in cell signaling pathways, leading to altered cellular responses.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress within cells, triggering apoptotic pathways.

Case Studies

Several case studies have explored the biological effects of this compound:

  • MCF7 Breast Cancer Cells :
    • A study demonstrated that treatment with the compound led to significant apoptosis in MCF7 cells, with associated increases in caspase activity.
  • NCI-H460 Lung Cancer Cells :
    • The compound was found to inhibit cell growth significantly. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating apoptosis.
  • Antibacterial Efficacy :
    • In vitro assays showed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 50 µg/mL to 100 µg/mL.

Properties

IUPAC Name

2-methyl-1-phenylpyrrole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c1-10-11(9-14)7-8-13(10)12-5-3-2-4-6-12/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWXPOYLXUOJHCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN1C2=CC=CC=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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